molecular formula C16H23ClN4O2S B2699032 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride CAS No. 1396748-20-1

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2699032
CAS No.: 1396748-20-1
M. Wt: 370.9
InChI Key: DGDYAUMKMJSPKO-UHFFFAOYSA-N
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Description

1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is a diazepane derivative featuring a 1,4-diazepane core substituted with a pyrazole-ethyl group and a phenylsulfonyl moiety. This compound is structurally tailored for pharmacological applications, likely targeting central nervous system receptors (e.g., dopamine or serotonin receptors) due to similarities with diazepane-based ligands in the literature .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S.ClH/c21-23(22,16-6-2-1-3-7-16)20-11-5-9-18(13-15-20)12-14-19-10-4-8-17-19;/h1-4,6-8,10H,5,9,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYAUMKMJSPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)CCN3C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Attachment of the ethyl group: The pyrazole ring is then alkylated with an ethyl halide in the presence of a base.

    Formation of the diazepane ring: This involves the cyclization of an appropriate diamine with a dihalide under basic conditions.

    Introduction of the phenylsulfonyl group: The diazepane ring is sulfonylated using phenylsulfonyl chloride in the presence of a base.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or diazepane rings.

    Reduction: Reduced forms of the pyrazole or diazepane rings.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related 1,4-diazepane derivatives with variations in substituents, which impact physicochemical properties, receptor affinity, and synthetic routes. Key analogs include:

Compound Name & Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride (Target) Pyrazole-ethyl, phenylsulfonyl Not explicitly provided ~420–440 (estimated) Flexible diazepane core; pyrazole for H-bonding; sulfonyl for stability .
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-methoxybenzenesulfonyl)-1,4-diazepane HCl 3-Methoxybenzenesulfonyl, dimethylpyrazole-ethyl C₁₉H₂₉ClN₄O₃S 428.98 Methoxy group enhances solubility; dimethylpyrazole alters steric effects .
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride Pyrimidine (chloro, methylthio) C₁₀H₁₆Cl₂N₄S 295.23 Pyrimidine core may enhance DNA/RNA targeting; lower MW .
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride Oxazole-sulfonyl C₁₀H₁₈ClN₃O₃S 295.79 Oxazole’s electron-deficient nature may reduce metabolic stability .
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-Cyanophenyl, thiophene-phenyl C₂₇H₂₉N₅O₂S 487.62 Cyanophenyl enhances lipophilicity; thiophene for π-π interactions .

Research Findings

Pyrazole-containing analogs (e.g., target compound) may mimic purine interactions in enzymatic pockets, suggesting kinase or GPCR targeting .

Synthetic Yields :

  • Diazepane derivatives with bulky substituents (e.g., trifluoromethylphenyl in ) show moderate yields (44–51%) due to steric hindrance .
  • Optimized conditions (e.g., DIBAL-H in toluene, ) improve yields to 83–86% for sulfonyl-containing compounds, suggesting similar strategies for the target compound .

Physicochemical Properties: Methoxy-substituted analogs (e.g., 3-methoxybenzenesulfonyl in ) have higher solubility than the target’s unsubstituted phenylsulfonyl .

Biological Implications :

  • The phenylsulfonyl group in the target compound may confer metabolic stability compared to oxazole-sulfonyl derivatives, which are prone to oxidation .
  • Thiophene-containing analogs () demonstrate enhanced π-π stacking in receptor binding, a feature absent in the target compound .

Notes

  • Data Limitations : Direct pharmacological data (e.g., IC₅₀, receptor binding assays) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.
  • Synthetic Optimization : The target compound’s synthesis may benefit from methods in (e.g., DIBAL-H reduction) to improve yield and purity .
  • Pharmacological Potential: The pyrazole-ethyl and phenylsulfonyl motifs suggest dual applications in CNS disorders and enzyme inhibition, warranting further study.

Biological Activity

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is a synthetic compound that belongs to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. This compound integrates a pyrazole moiety and a phenylsulfonyl group, which significantly enhance its biological activity and solubility properties. The hydrochloride salt form improves its stability and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H23ClN4O2SC_{16}H_{23}ClN_{4}O_{2}S with a molecular weight of 370.9 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C16H23ClN4O2SC_{16}H_{23}ClN_{4}O_{2}S
Molecular Weight 370.9 g/mol
CAS Number 1396748-20-1

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of lysyl oxidase (LOX) , an enzyme crucial for collagen cross-linking. The inhibition of LOX is particularly relevant in the context of cancer treatment, as it plays a role in tumor progression and metastasis . Additionally, compounds with similar structures have demonstrated potential anti-inflammatory and analgesic properties.

Inhibition of Lysyl Oxidase

The compound's interaction with lysyl oxidase has been studied using various techniques to determine its binding affinity and inhibition kinetics. The ability to inhibit LOX may provide therapeutic avenues for treating metastatic cancers by disrupting the extracellular matrix remodeling necessary for tumor growth and spread .

Anti-inflammatory and Analgesic Effects

Similar diazepane derivatives have shown promise in anti-inflammatory pathways. Research suggests that compounds with structural similarities may exhibit analgesic effects, potentially through modulation of pain pathways or inflammatory mediators .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds highlights the unique biological activity profile of this compound:

Compound NameStructure FeaturesBiological Activity
1-Methyl-1,4-diazepaneMethyl substitution on diazepaneAnxiolytic effects
6-Methoxy-2-(methylthio)pyrimidin-4-yl)-1,4-diazepaneMethoxy and thioether groupsAntimicrobial properties
4-Methylpyrimidin-2-yl)-1,4-diazepaneMethyl substitution on pyrimidineAntidepressant activity

The distinct combination of a pyrazole ring with a phenylsulfonamide functional group in this compound may enhance selectivity towards lysyl oxidase compared to other diazepanes .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, research has documented its synthesis via multi-step processes involving specific reagents that facilitate the formation of the desired heterocyclic system . Furthermore, animal models have been employed to assess its pharmacological effects, revealing potential anxiolytic-like activities mediated through interactions with serotonergic systems and GABAA receptors .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1,4-diazepane derivatives with sulfonyl and pyrazole substituents?

Methodological Answer:
The synthesis of 1,4-diazepane derivatives typically involves reductive amination or nucleophilic substitution. For example:

  • Step 1 : Reacting a 1,4-diazepane precursor with a sulfonyl chloride (e.g., phenylsulfonyl chloride) under basic conditions (e.g., triethylamine) introduces the sulfonyl group .
  • Step 2 : Functionalization with pyrazole is achieved via alkylation using 2-(1H-pyrazol-1-yl)ethyl bromide. Solvent choice (e.g., toluene vs. THF) significantly impacts regioselectivity and yield, as seen in analogous reductions of cyclopentenones .
  • Purification : Column chromatography (silica gel, gradient elution) is standard, with yields ranging 44–86% depending on substituent steric effects .

Table 1 : Representative Yields for Analogous Diazepane Derivatives

PrecursorProduct SubstituentYield (%)Reference
1-(2-Methoxyphenyl)-diazepane2-Cyanophenyl44
1-(Phenylsulfonyl)-diazepaneTrifluoromethylphenyl51

Advanced: How do stereochemical challenges in 1,4-diazepane synthesis impact reaction optimization?

Methodological Answer:
Stereochemical control during diazepane synthesis is complicated by conformational flexibility in the seven-membered ring. Key strategies include:

  • Reducing Agent Selection : DIBAL-H in toluene selectively reduces carbonyl groups without over-reduction, as observed in cyclopentenone reductions (86% yield), whereas LiAlH4_4 in THF generates stereoisomeric mixtures .
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (S)-Boc-protected diazepanes) ensures stereochemical fidelity. For example, (S)-1-Boc-2-methyl-diazepane derivatives are resolved via chiral HPLC .
  • In Situ Characterization : Monitoring reaction progress with 1^1H NMR (e.g., tracking diastereomeric splitting of methylene protons at δ 3.2–3.8 ppm) prevents isolation of undesired isomers .

Basic: What spectroscopic techniques are critical for characterizing 1,4-diazepane derivatives?

Methodological Answer:

  • 1^1H NMR : Diagnostic signals include:
    • Diazepane ring protons (δ 2.5–3.5 ppm, multiplet).
    • Pyrazole protons (δ 7.2–7.8 ppm, singlet for H-3/H-5) .
    • Sulfonyl group deshields adjacent CH2_2 groups (δ 3.6–4.1 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 459 for a cyanophenyl-diazepane analog) .
  • IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1250 cm1^{-1} .

Advanced: How do electronic effects of sulfonyl and pyrazole groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Sulfonyl Groups : Electron-withdrawing nature deactivates the diazepane ring toward electrophilic substitution but enhances stability in SNAr reactions. For example, 4-(phenylsulfonyl) groups direct nucleophilic attack to the para position in diazepane derivatives .
  • Pyrazole Substituents : The 1H-pyrazole moiety acts as a directing group in Pd-catalyzed couplings. In spirocyclic analogs, pyrazole N-coordination stabilizes transition states, enabling Suzuki-Miyaura couplings with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonyl-diazepanes in cross-coupling reactions .

Basic: What are the common impurities or byproducts observed during diazepane hydrochloride synthesis?

Methodological Answer:

  • Over-Alkylation : Excess alkylating agents (e.g., 2-(pyrazol-1-yl)ethyl bromide) lead to quaternary ammonium salts, detectable via LC-MS as [M+H]+^+ peaks with m/z > 500 .
  • Hydrolysis Byproducts : Hydrochloride salts may hydrolyze in aqueous conditions, forming free bases (identified by loss of Cl^- in elemental analysis) .
  • Stereoisomers : Unresolved diastereomers (e.g., cis/trans diazepane conformers) appear as split signals in 13^13C NMR .

Advanced: How can computational methods predict the biological activity of sulfonyl-diazepane derivatives?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with targets like dopamine D3 receptors. The sulfonyl group forms hydrogen bonds with Lys168 in the receptor’s binding pocket, while pyrazole engages in π-π stacking with Phe346 .
  • QSAR Models : Hammett constants (σ) of substituents correlate with IC50_{50} values. Electron-withdrawing groups (e.g., -SO2_2Ph) enhance affinity by 2–3 log units in dopamine receptor assays .
  • MD Simulations : 100-ns simulations reveal conformational dynamics of the diazepane ring, identifying stable chair-like conformers that optimize target binding .

Basic: What analytical protocols ensure purity of the hydrochloride salt form?

Methodological Answer:

  • Elemental Analysis : Confirm Cl^- content (theoretical ~11% for C16_{16}H21_{21}ClN4_4O2_2S) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H2_2O + 0.1% TFA) resolve hydrochloride salts from free bases (retention time shift ≥2 min) .
  • Karl Fischer Titration : Ensures water content <1% for hygroscopic hydrochloride salts .

Advanced: What strategies mitigate regioselectivity issues during pyrazole alkylation?

Methodological Answer:

  • Directed Metalation : Use of LDA or n-BuLi at −78°C deprotonates pyrazole at N-1, favoring alkylation at the less hindered position .
  • Protecting Groups : Temporary Boc protection of the diazepane nitrogen prevents unwanted quaternization during alkylation .
  • Microwave-Assisted Synthesis : Controlled heating (120°C, 30 min) reduces side reactions, improving regioselectivity to >90% in model systems .

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